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Compound of Interest

Compound Name: Okadaic acid sodium

Cat. No.: B560422 Get Quote

An In-depth Examination of a Potent Marine Biotoxin and its Implications for Cellular Signaling

and Drug Discovery

Introduction
Okadaic acid (OA) is a potent lipophilic marine biotoxin produced by dinoflagellates of the

genera Dinophysis and Prorocentrum.[1][2][3] This polyether compound, first isolated from the

black sponge Halichondria okadai, accumulates in shellfish and other marine organisms

through the food chain.[4][5][6] Human consumption of contaminated shellfish leads to a

gastrointestinal illness known as Diarrhetic Shellfish Poisoning (DSP), characterized by

symptoms such as diarrhea, nausea, vomiting, and abdominal pain.[1][4] Beyond its role as a

foodborne toxin, okadaic acid has garnered significant attention in the scientific community as a

powerful tool for studying cellular processes due to its highly specific mechanism of action.[4]

[6] This technical guide provides a comprehensive overview of okadaic acid, including its

toxicological profile, mechanism of action, effects on key signaling pathways, and detailed

experimental protocols for its detection and analysis, aimed at researchers, scientists, and drug

development professionals.

Toxicology and Regulatory Limits
The toxicity of okadaic acid has been evaluated in various models, with its acute effects

primarily linked to DSP. The minimum dose required to induce DSP symptoms in adults is

estimated to be around 40 μg.[7] Chronic exposure to okadaic acid is also a concern, with

studies suggesting potential roles in tumor promotion and other long-term health effects.[4][8]
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Regulatory bodies worldwide have established maximum permissible levels for okadaic acid

and its analogs in shellfish to protect public health.

Quantitative Toxicity Data
Parameter Species

Route of
Administration

Value Reference

Acute Oral LD50 Mouse Oral gavage 1069 µg/kg [9][10]

Acute Oral LD50

(DTX-1)
Mouse Oral gavage 897 µg/kg [9][10]

Intraperitoneal

LD50
Mouse

Intraperitoneal

injection
192 µg/kg [11]

Lowest

Observed

Adverse Effect

Level (LOAEL)

Human Oral
1.0 - 1.6 µg/kg

body weight
[11]

Regulatory Limits for Okadaic Acid and its Analogs in
Shellfish

Region/Organizatio
n

Limit Toxin Equivalents Reference

European Union
160 µg OA

equivalents/kg

OA, DTX1, DTX2, and

their esters
[12][13]

United States (FDA)
0.16 mg/kg total OA

equivalents

Combined free

okadaic acid,

dinophysistoxins-1

and -2, and their acyl-

esters

[8]

Japan
0.16 mg OA

equivalent/kg
Okadaic acid group [14]
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Mechanism of Action: Inhibition of Protein
Phosphatases
The primary molecular target of okadaic acid is a class of enzymes known as serine/threonine

protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A

(PP2A).[4][7][15][16] Okadaic acid is a potent and selective inhibitor of these enzymes, with a

significantly higher affinity for PP2A.[5] By inhibiting these phosphatases, okadaic acid leads to

a state of hyperphosphorylation of numerous cellular proteins, thereby disrupting the signaling

pathways they regulate.[7] This targeted inhibition makes okadaic acid an invaluable tool for

studying the roles of PP1 and PP2A in various cellular processes.

Inhibitory Concentration (IC50) Values of Okadaic Acid
Protein Phosphatase IC50 Value (nM) Reference

Protein Phosphatase 2A

(PP2A)
0.1 - 0.3 [5][17]

Protein Phosphatase 1 (PP1) 3 - 50 [5][18]

Protein Phosphatase 4 (PP4) 0.1 [5][15]

Protein Phosphatase 5 (PP5) 3.5 [5][15]

Protein Phosphatase 3

(Calcineurin/PP2B)
~4000 [5]

Impact on Cellular Signaling Pathways
The inhibition of protein phosphatases by okadaic acid has profound effects on a multitude of

cellular signaling pathways, leading to alterations in cell proliferation, apoptosis, and

cytoskeletal organization.

Mitogen-Activated Protein Kinase (MAPK) Pathway
Okadaic acid is known to activate components of the MAPK signaling pathway, including p38

MAPK and JNK, while its effect on ERK varies depending on the cell type.[19][20] This

activation is a consequence of the hyperphosphorylation of upstream kinases that are normally
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dephosphorylated by PP1 and PP2A. The sustained activation of p38 and JNK is often

associated with the induction of apoptosis.[7][19]
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Caption: Okadaic acid's effect on the MAPK signaling pathway.

Hippo Signaling Pathway
The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its

dysregulation is often implicated in cancer. Key components of this pathway, such as the

kinases MST1/2 and LATS1/2, are negatively regulated by PP2A.[1][4] Okadaic acid treatment

leads to the hyperphosphorylation and activation of MST1/2, which in turn phosphorylates and

activates LATS1/2.[1] Activated LATS1/2 then phosphorylates and inactivates the

transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and the

expression of pro-proliferative and anti-apoptotic genes.
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Start: Shellfish Tissue Sample

Homogenize with Methanol

Centrifuge

Collect Supernatant Re-extract Pellet (Optional)

Pool Supernatants

Filter (0.22 µm)

Dilute for Analysis

End: Sample Ready for LC-MS/MS
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Start: Prepare Reagents

Add Buffer, PP2A, and OA/Sample to Microplate

Pre-incubate to Allow Inhibition

Add Substrate to Initiate Reaction

Incubate at Controlled Temperature

Stop Reaction

Measure Product Formation (e.g., Absorbance)

Calculate % Inhibition and Determine Concentration

End: Okadaic Acid Concentration Determined

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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